molecular formula C40H63N3O4 B12416297 Topoisomerase II inhibitor 12

Topoisomerase II inhibitor 12

Cat. No.: B12416297
M. Wt: 649.9 g/mol
InChI Key: HQBFHTBHDWACIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase II inhibitor 12 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme helps manage DNA supercoiling and untangling, making it a vital target for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II inhibitor 12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, purification systems, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 12 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Topoisomerase II inhibitor 12 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 12 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from re-ligating the DNA strands after cleavage. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Topoisomerase II inhibitor 12 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising alternative with potentially lower toxicity and higher selectivity .

Properties

Molecular Formula

C40H63N3O4

Molecular Weight

649.9 g/mol

IUPAC Name

1-dodecoxy-4-[4-[3-[4-(propylamino)butylamino]propylamino]butoxy]anthracene-9,10-dione

InChI

InChI=1S/C40H63N3O4/c1-3-5-6-7-8-9-10-11-12-18-31-46-35-23-24-36(38-37(35)39(44)33-21-13-14-22-34(33)40(38)45)47-32-19-17-28-43-30-20-29-42-27-16-15-26-41-25-4-2/h13-14,21-24,41-43H,3-12,15-20,25-32H2,1-2H3

InChI Key

HQBFHTBHDWACIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C2C(=C(C=C1)OCCCCNCCCNCCCCNCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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